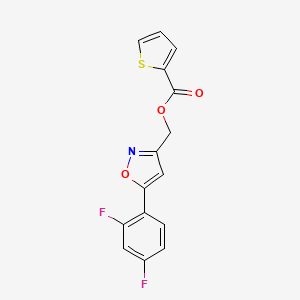
3-(4-methyl-5-((naphthalen-1-ylmethyl)thio)-4H-1,2,4-triazol-3-yl)-1H-indole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-methyl-5-((naphthalen-1-ylmethyl)thio)-4H-1,2,4-triazol-3-yl)-1H-indole, also known as MNTI, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. The unique structure of MNTI makes it a promising candidate for the development of new drugs that can target specific biological pathways.
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
Researchers have developed various methods for synthesizing indole derivatives, including those that involve 1,2,4-triazole moieties, due to their significant biological and chemical properties. For instance, the synthesis of novel 4-substituted-1H-1,2,4-triazole derivatives has been explored for their antioxidant and antimicrobial properties. These compounds, synthesized through a series of reactions, have shown potential in scavenging free radicals and inhibiting lipid peroxidation, indicating their usefulness in medical and material science applications (Baytas et al., 2012).
Biological Activities and Applications
The biological activities of indole and triazole derivatives are of significant interest. For example, compounds containing indole units have been studied for their interaction with biomolecules, demonstrating potential applications in drug design and development. One study focused on the structure elucidation and X-ray crystallographic study of 3-(naphth-1-ylmethyl)indole, highlighting its molecular and crystal structures, which could be foundational for designing drugs with improved efficacy and reduced toxicity (Banerji et al., 2005).
Antimicrobial and Antioxidant Properties
Indole derivatives have been evaluated for their antimicrobial properties, with some compounds showing slight activity against various microorganisms. This research area is critical for developing new antimicrobial agents that can address the growing issue of antibiotic resistance (Baytas et al., 2012). Additionally, the antioxidant properties of these compounds, such as their DPPH radical scavenging capacity, are essential for their potential use in treating oxidative stress-related diseases.
Potential for Drug Development
The structural versatility of indole and triazole derivatives makes them suitable candidates for drug development. Their ability to interact with various biological targets, demonstrated through binding studies and activity assays, suggests their potential in designing novel therapeutics. For instance, the synthesis and evaluation of indole-based compounds for anticancer activities have shown promising results, offering new avenues for cancer treatment research (Salahuddin et al., 2014).
Eigenschaften
IUPAC Name |
3-[4-methyl-5-(naphthalen-1-ylmethylsulfanyl)-1,2,4-triazol-3-yl]-1H-indole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N4S/c1-26-21(19-13-23-20-12-5-4-11-18(19)20)24-25-22(26)27-14-16-9-6-8-15-7-2-3-10-17(15)16/h2-13,23H,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNEDGQSEFDNCTD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=C1SCC2=CC=CC3=CC=CC=C32)C4=CNC5=CC=CC=C54 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-methyl-5-((naphthalen-1-ylmethyl)thio)-4H-1,2,4-triazol-3-yl)-1H-indole | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



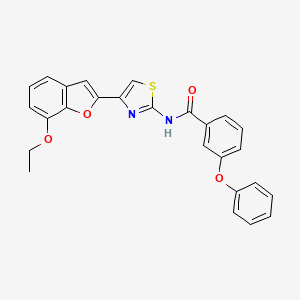

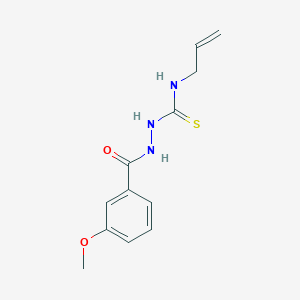
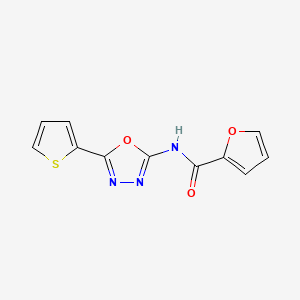
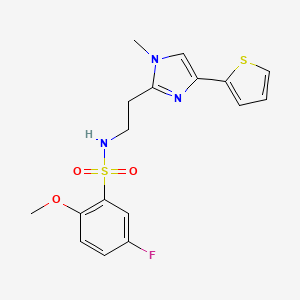
![3-[3-butyl-7-(2-methylpropyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]propanoic acid](/img/structure/B2663313.png)
![N-(2-methoxy-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-2-phenoxyacetamide](/img/structure/B2663314.png)
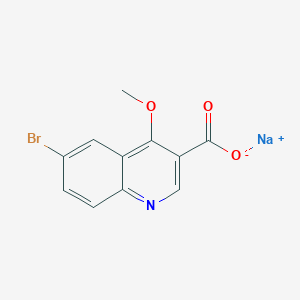
![(8-((4-Ethoxyphenyl)sulfonyl)-[1,3]dioxolo[4,5-g]quinolin-7-yl)(p-tolyl)methanone](/img/structure/B2663316.png)

